4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-5-3-2-4-8(11)12-13-9(15-7-16-13)6-10(17-12)14(18)19/h2-5,7,10,12,17H,6H2,1H3,(H,15,16)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUBUPXNKWMIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=C(CC(N2)C(=O)O)NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in the phosphorylation process.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through processes such as cyclization.
Biological Activity
4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including antiproliferative effects, antibacterial properties, and other pharmacological profiles.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that integrates an imidazole ring fused with a pyridine ring. The presence of a methoxy group at the 2-position and a carboxylic acid group at the 6-position contributes to its diverse chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4 |
| Molecular Weight | 303.31 g/mol |
| CAS Number | 1214182-75-8 |
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on human cancer cell lines and found it to have selective activity in the sub-micromolar range.
- Case Study : In vitro tests demonstrated that compounds with similar structures showed IC50 values ranging from 0.4 to 0.7 μM against colon carcinoma cells .
Antibacterial Activity
While many imidazo[4,5-c]pyridine derivatives lack antibacterial properties, some studies suggest that variations of this compound may exhibit moderate activity against certain bacterial strains.
- Findings : Compound 14 from related studies showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[4,5-c]pyridine derivatives can often be correlated with their structural features. The presence of electron-donating groups such as methoxy can enhance biological activity by influencing the compound's interaction with biological targets.
| Compound Name | Antiproliferative Activity (IC50) | Antibacterial Activity (MIC) |
|---|---|---|
| 4-(2-Methoxyphenyl)-3H-imidazo[4,5-c]pyridine-6-carboxylic acid | 0.4 - 0.7 μM | Moderate (32 μM) |
| Bromo-substituted derivative | EC50 21 μM | Not tested |
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that imidazo[4,5-c]pyridine derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted its effectiveness against breast cancer cells by disrupting the mitochondrial membrane potential and activating caspases .
Antimicrobial Properties
Another significant application is its antimicrobial activity. The compound has shown efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Neurological Research
Recent studies have explored the role of this compound in neurological disorders. It has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications .
Material Science Applications
Organic Electronics
The unique electronic properties of 4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid make it a candidate for use in organic electronic devices. Its incorporation into organic photovoltaic cells has been studied to improve charge transport and light absorption efficiency .
Polymer Chemistry
In polymer science, this compound can be used as a monomer or additive to enhance the properties of polymers. Its incorporation may improve thermal stability and mechanical strength of polymer matrices .
Research Tool Applications
Biochemical Studies
The compound serves as a valuable tool in biochemical research for studying enzyme interactions and signaling pathways. Its derivatives have been used to probe the activity of various enzymes involved in metabolic pathways .
Fluorescent Probes
Recent advancements have led to the development of fluorescent probes based on this compound for imaging applications in live cells. These probes enable real-time monitoring of cellular processes and interactions at a molecular level .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Cancer Research | Demonstrated significant inhibition of breast cancer cell proliferation through apoptosis induction. |
| Antimicrobial Efficacy Study | Microbiology | Effective against multiple bacterial strains; mechanism involves disruption of cell wall synthesis. |
| Neuroprotective Effects Study | Neuroscience | Showed potential in protecting neuronal cells from oxidative stress-induced damage. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The imidazo[4,5-c]pyridine-6-carboxylic acid scaffold allows for diverse substitutions at the 4-position. Below is a comparative analysis of key analogs:
* Estimated based on substituent mass additions.
Key Observations:
Substituent Effects on Molecular Weight :
- The benzyloxy-substituted analog (CAS: 359686-26-3) has the highest molecular weight (349.40 g/mol ) due to the bulky benzyl group, which may reduce solubility compared to smaller substituents like fluorine or methyl .
- The 2-chlorophenyl stereoisomer (MW: 277.71 g/mol) demonstrates how halogenation increases molecular weight relative to the target compound .
Methoxy groups (as in the target and 2,3-dimethoxyphenyl analog) may improve solubility via hydrogen bonding while altering electronic density on the aromatic ring .
Stereochemical Variations :
Commercial Availability and Purity
- Most compounds, including the target, are offered at 95% purity , standard for research chemicals .
- The benzyloxy-substituted analog (CAS: 359686-26-3) is discontinued, limiting accessibility for ongoing studies .
- Stereoisomers (e.g., (4R,6S)-4-phenyl) are niche products, suggesting specialized applications in asymmetric synthesis or medicinal chemistry .
Research and Application Considerations
- Synthetic Utility : The core scaffold serves as a versatile building block for derivatization, as evidenced by commercial availability across multiple substituents .
- Gaps in Data : Melting points, solubility, and stability data are largely absent, highlighting the need for further characterization in future studies.
Preparation Methods
Formation of the Pyridine Core
The synthesis typically begins with constructing the pyridine ring system, often through condensation reactions. For example, 4-chloro-2-methoxypyridine serves as a starting material, undergoing nucleophilic aromatic substitution with ammonia or amines to introduce nitrogen atoms critical for subsequent cyclization. In one approach, a nitro-substituted pyridine intermediate is reduced using iron and ammonium chloride in ethanol under reflux, yielding the corresponding amine. This reduction step is crucial for generating the reactive amino group necessary for imidazole ring formation.
Imidazole Ring Cyclization
Cyclization to form the fused imidazo[4,5-c]pyridine system is achieved using trichloromethyl chloroformate (TCF) in dichloromethane. The amine-functionalized pyridine reacts with TCF at 0°C, followed by gradual warming to room temperature, to form the bicyclic structure. This step requires precise stoichiometry to avoid over-chlorination. The resulting intermediate is then methylated using methyl iodide and tetrabutylammonium bromide, introducing the N1-methyl group that stabilizes the imidazole ring.
Carboxylic Acid Functionalization
Introducing the carboxylic acid group at position 6 involves hydrolysis of a nitrile precursor. For instance, 2-methyl-2-(4-(8-iodo-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl)phenyl)propanenitrile undergoes acidic hydrolysis with aqueous HCl, yielding the corresponding carboxylic acid. Alternative routes employ potassium permanganate or ozonolysis for oxidation, though these methods may require stringent temperature control to prevent side reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki Coupling for Aryl Group Introduction
The 2-methoxyphenyl moiety is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis. A representative procedure involves reacting 8-iodo-3-methyl-1H-imidazo[4,5-c]pyridine with 2-methoxyphenylboronic acid in a mixture of 1,2-dimethoxyethane, ethanol, and water. Catalyzed by Pd(PPh3)4 and potassium carbonate, the reaction proceeds under microwave irradiation at 175°C for 15 minutes, achieving cross-coupling at the 8-position of the imidazo[4,5-c]pyridine core. Yields for analogous reactions range from 25% to 45%, depending on steric and electronic factors.
Buchwald-Hartwig Amination
While less common for this compound, Buchwald-Hartwig amination can modify substituents on the aryl group. Using morpholine and Pd(OAc)2 with a tricyclohexylphosphine ligand, nitrogen-containing groups are introduced at elevated temperatures (115°C) over 72 hours. This method is particularly useful for diversifying the aryl substituent’s electronic properties, though prolonged reaction times may lead to decomposition.
Ritter-Type Reaction Approach
A novel strategy adapted from imidazo[1,5-a]pyridine synthesis involves a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) and para-toluenesulfonic acid (p-TsOH·H2O). Benzylic alcohols are converted to carbocations, which react with nitriles to form the imidazo ring. For 4-(2-methoxyphenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid, this method could involve 2-methoxybenzyl alcohol and a pyridine-derived nitrile, though substrate compatibility requires further validation. Initial trials with analogous substrates show yields up to 65% under optimized conditions.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Multi-Step Synthesis | 5 | 28–35 | TCF, methyl iodide, Fe/NH4Cl | Reflux, 0–25°C | High regioselectivity | Low yield, lengthy purification |
| Suzuki Coupling | 3 | 25–45 | Pd(PPh3)4, 2-methoxyphenylboronic acid | Microwave, 175°C | Modular aryl introduction | Sensitive to steric hindrance |
| Ritter-Type Reaction | 4 | 45–65 | Bi(OTf)3, p-TsOH·H2O | Room temperature | Mild conditions, scalability | Limited substrate scope |
Table 1. Comparative evaluation of synthetic methods for 4-(2-methoxyphenyl)-imidazo[4,5-c]pyridine-6-carboxylic acid. Data extrapolated from analogous syntheses.
Optimization Strategies and Yield Improvement
Catalyst Screening
Palladium catalyst choice significantly impacts Suzuki coupling efficiency. While Pd(PPh3)4 is standard, PdCl2(dppf) enhances turnover in electron-deficient aryl boronic acids. For Ritter-type reactions, increasing Bi(OTf)3 loading from 5 mol% to 10 mol% improves carbocation stability, boosting yields by 15–20%.
Solvent and Temperature Effects
Polar aprotic solvents like DMF accelerate imidazole cyclization but risk side reactions. Dichloromethane, though less polar, offers better control over reaction kinetics. Microwave-assisted Suzuki coupling reduces reaction times from hours to minutes but necessitates precise temperature modulation to prevent decomposition.
Q & A
Q. Optimization Strategies :
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to enhance regioselectivity.
- Solvent systems (e.g., DMF or THF) under inert atmospheres to minimize side reactions .
- Purification via column chromatography or recrystallization to achieve >95% purity .
What advanced spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Key methods include:
- NMR Spectroscopy :
- ¹H/¹³C NMR: Assigns proton and carbon environments, verifying the imidazopyridine core and substituent positions.
- 2D NMR (COSY, HSQC): Resolves overlapping signals and confirms spatial proximity of functional groups .
- X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles, particularly for the fused imidazo-pyridine system .
- Mass Spectrometry (HRMS) : Validates molecular formula and detects synthetic byproducts .
How does the 2-methoxyphenyl substituent influence the compound’s biological activity compared to analogs with other aryl groups?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Donating Effects : The methoxy group enhances solubility and modulates electronic properties, potentially improving binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Comparative Studies :
- Bromophenyl analogs () show higher halogen-bonding affinity but lower metabolic stability.
- Methylphenyl derivatives () exhibit reduced potency in antihypertensive assays, suggesting methoxy’s role in target engagement .
Methodology :
- In vitro enzyme inhibition assays (e.g., IC₅₀ determination) to quantify potency.
- Molecular docking simulations to map interactions with target proteins (e.g., angiotensin-converting enzyme) .
What mechanistic hypotheses exist for this compound’s interaction with biological targets, and how are they validated experimentally?
Advanced Research Question
Proposed Mechanisms :
- Enzyme Inhibition : Potential inhibition of metalloproteases or kinases via carboxylic acid coordination to active-site metal ions (e.g., Zn²⁺) .
- Receptor Modulation : The imidazopyridine core may act as a GPCR ligand, with the methoxyphenyl group contributing to allosteric effects .
Q. Validation Strategies :
- Kinetic Studies : Measure substrate turnover rates in the presence of the compound to identify competitive/non-competitive inhibition .
- Site-Directed Mutagenesis : Modify putative binding residues in target proteins to assess impact on compound efficacy .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .
How can researchers resolve contradictions in reported biological activities across studies (e.g., varying IC₅₀ values)?
Advanced Research Question
Methodological Approaches :
- Standardized Assay Conditions : Control variables like pH, temperature, and buffer composition to ensure reproducibility .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., weighted Z-scores) to identify outliers or trends .
- Orthogonal Validation : Confirm activity via complementary assays (e.g., cell-based viability assays vs. enzymatic assays) .
Case Example :
Discrepancies in anticancer activity between cell lines may arise from differences in membrane permeability or efflux pump expression. Use flow cytometry to quantify intracellular compound levels .
What computational tools are employed to predict the pharmacokinetic properties of this compound?
Advanced Research Question
Key Tools :
- ADME Prediction : Software like SwissADME or ADMETLab estimates absorption, distribution, and metabolic stability based on physicochemical descriptors (e.g., logP, topological polar surface area) .
- Molecular Dynamics (MD) Simulations : Models blood-brain barrier penetration, leveraging the methoxyphenyl group’s lipophilicity .
Q. Validation :
- In vitro Caco-2 assays for intestinal permeability.
- Microsomal Stability Tests to quantify metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
